5-Methoxy-1-methylindolin-2-one is an organic compound belonging to the indole family, characterized by a methoxy group and a methyl group attached to the indole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of psychoactive substances and pharmaceuticals. Its structural uniqueness allows it to interact with various biological targets, making it a subject of research in drug development.
5-Methoxy-1-methylindolin-2-one can be derived from 5-methoxyisatin through various synthetic routes. Isatin derivatives are known for their diverse biological activities, and the introduction of additional functional groups can enhance these properties. The compound is often synthesized in laboratory settings, utilizing established organic synthesis techniques.
This compound is classified as an indolinone, which is a bicyclic structure containing a fused indole and carbonyl group. It falls under the category of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements in a ring structure.
The synthesis of 5-Methoxy-1-methylindolin-2-one typically involves several key steps:
The synthesis often employs techniques such as refluxing solvents (e.g., ethanol or methanol) and purification methods like column chromatography to isolate the desired product. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.
The molecular structure of 5-Methoxy-1-methylindolin-2-one consists of:
This arrangement contributes to its unique chemical properties and potential biological activities.
The molecular formula for 5-Methoxy-1-methylindolin-2-one is , with a molecular weight of approximately 174.20 g/mol. The compound exhibits characteristic peaks in NMR spectra that correspond to its functional groups, confirming its identity.
5-Methoxy-1-methylindolin-2-one participates in various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions (temperature, pressure) to optimize yields and minimize side products. Reaction monitoring is often done using thin-layer chromatography (TLC) or NMR spectroscopy.
The mechanism of action for 5-Methoxy-1-methylindolin-2-one involves its interaction with specific biological targets, such as receptors in the central nervous system. The presence of the methoxy group enhances lipophilicity, allowing better penetration through cellular membranes.
Research indicates that derivatives of indolinones may exhibit activity on serotonin receptors, potentially influencing mood and cognition. This aligns with findings related to other psychoactive substances derived from similar structures.
Analytical characterization methods such as NMR and mass spectrometry provide insights into purity and structural integrity, confirming the presence of expected functional groups and molecular weight.
5-Methoxy-1-methylindolin-2-one has potential applications in:
The indole scaffold, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is one of the most prevalent and privileged heterocycles in nature and drug discovery. Its significance stems from:
Table 1: Clinically Significant Indole/Indolinone-Based Drugs
| Drug Name | Therapeutic Class/Use | Key Structural Feature |
|---|---|---|
| Reserpine | Antihypertensive, Antipsychotic | Indole Alkaloid |
| Vinblastine/Vincristine | Anticancer (Microtubule inhibitors) | Bisindole Alkaloid |
| Delavirdine | Antiretroviral (NNRTI) | Indole |
| Zafirlukast | Anti-asthmatic (Leukotriene antagonist) | Indole-like |
| Sunitinib | Anticancer (Tyrosine Kinase Inhibitor) | Indolin-2-one (5-substituted) |
| Alectinib | Anticancer (ALK Inhibitor for NSCLC) | Indole |
| Indomethacin | Anti-inflammatory (NSAID) | Indole Acetic Acid Derivative |
The bioactivity profile of 5-Methoxy-1-methylindolin-2-one is critically shaped by its specific substitution pattern:
Physicochemical Properties: Methoxy substitution increases molecular weight and lipophilicity (LogP) compared to the unsubstituted indolinone. For example, 5-Methoxy-1,3-dihydro-2H-indol-2-one (C9H9NO2, MW 163.17) [6] is less polar than its parent 2-oxindole (C8H7NO, MW 133.15).
1-Methyl Group (-CH₃):
Table 2: Physicochemical Properties of Key Indolin-2-one Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substitutions | Reported Properties |
|---|---|---|---|---|---|
| 5-Methoxy-1-methylindolin-2-one | 7699-22-1 | C10H11NO2 | 177.20 | 1-Me, 5-OMe | Storage: 2-8°C [3] |
| 5-Methoxy-1,3-dihydro-2H-indol-2-one | 7699-18-5 | C9H9NO2 | 163.17 | 5-OMe | Mp: 152-154 °C; pKa (pred): 13.66±0.20 [6] |
| 6-Methoxy-1-methylindolin-2-one | 7703-91-5 | C10H11NO2 | 177.20 | 1-Me, 6-OMe | SMILES: COC1=CC2=C(CC(=O)N2C)C=C1 [7] |
| 5-Methoxy-6-methylindolin-2-one | 56473-79-1 | C10H11NO2 | 177.20 | 6-Me, 5-OMe | Purity: ≥95% [8] |
Structural Note: Distinguishing isomers is crucial. 5-Methoxy-1-methylindolin-2-one (1-Me, 5-OMe) is distinct from 5-Methoxy-6-methylindolin-2-one (6-Me, 5-OMe) [1] [8] and 6-Methoxy-1-methylindolin-2-one (1-Me, 6-OMe) [7].
The specific structure of 5-Methoxy-1-methylindolin-2-one positions it as a compelling candidate for exploration in two major disease areas:
Table 3: Potential Therapeutic Targets for 5-Methoxy-1-methylindolin-2-one
| Therapeutic Area | Potential Molecular Targets/Pathways | Rationale Based on Structural Analogs |
|---|---|---|
| Oncology (Lung Cancer) | Tyrosine Kinases (e.g., VEGFR, PDGFR, FLT3) | Structural similarity to sunitinib core (indolin-2-one) [5] |
| Microtubule Dynamics | Vinca alkaloid activity (bisindoles) [5] | |
| Histone Deacetylases (HDACs) | Indole derivatives as HDAC inhibitors [5] | |
| DNA Topoisomerases | Indole scaffolds interacting with DNA enzymes [5] | |
| Neurodegeneration/Neuroinflammation | NF-κB Signaling Pathway | 3-Substituted indolin-2-one inhibition [4] |
| MAPK Signaling Pathways (JNK, ERK, p38) | 3-Substituted indolin-2-one inhibition [4] | |
| Akt Signaling Pathway | 3-Substituted indolin-2-one inhibition [4] | |
| iNOS Expression & NO Production | 3-Substituted indolin-2-one inhibition [4] | |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | 3-Substituted indolin-2-one inhibition [4] |
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 91698-30-5
CAS No.: 68609-92-7
CAS No.: